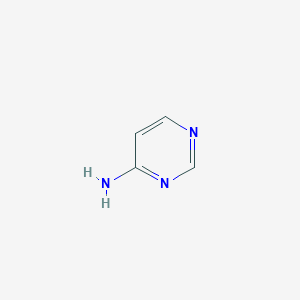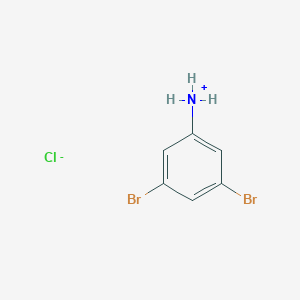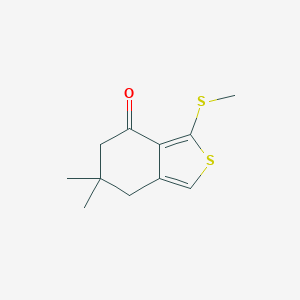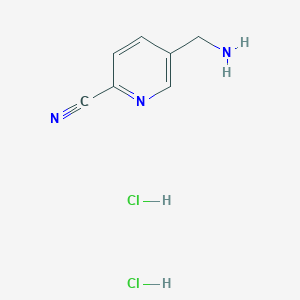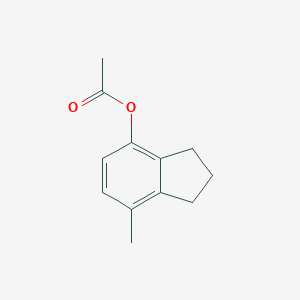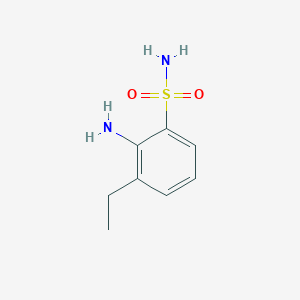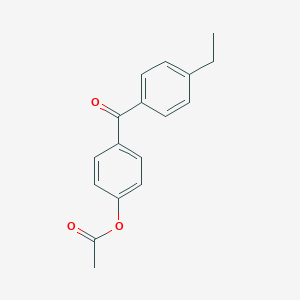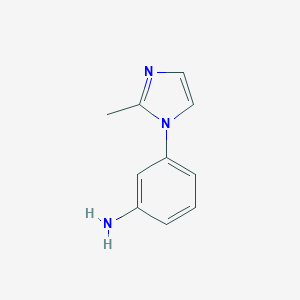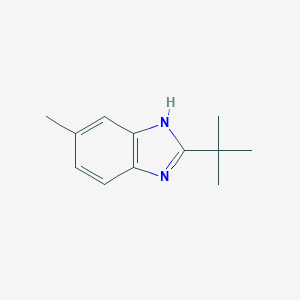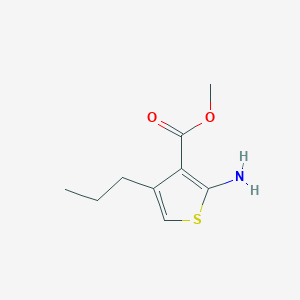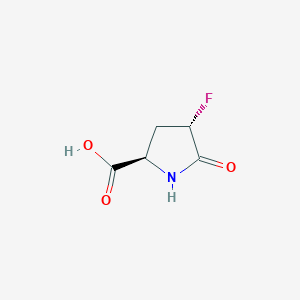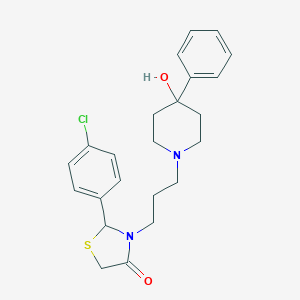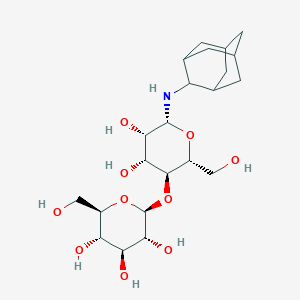
2-Butyl-1-ethynylpyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-1-ethynylpyrrole (BEP) is a chemical compound that is widely used in the field of scientific research. It is a pyrrole derivative that has been studied for its biochemical and physiological effects. BEP has been found to have a wide range of applications in the field of neuroscience, particularly in the study of the central nervous system.
Mecanismo De Acción
The mechanism of action of 2-Butyl-1-ethynylpyrrole is complex and not fully understood. It is known to interact with the GABA transporter, but the exact nature of this interaction is not clear. 2-Butyl-1-ethynylpyrrole has also been found to have an effect on the activity of voltage-gated ion channels, which are responsible for the propagation of action potentials in neurons.
Efectos Bioquímicos Y Fisiológicos
2-Butyl-1-ethynylpyrrole has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is a key region of the brain involved in reward processing. 2-Butyl-1-ethynylpyrrole has also been found to have an effect on the release of other neurotransmitters, including serotonin and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Butyl-1-ethynylpyrrole in lab experiments is its potency. It has been found to be a highly effective inhibitor of the GABA transporter, making it a valuable tool in the study of GABAergic neurotransmission. However, one of the limitations of using 2-Butyl-1-ethynylpyrrole is its toxicity. It has been found to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for the study of 2-Butyl-1-ethynylpyrrole. One area of interest is its potential use as a therapeutic agent for the treatment of neurological disorders. It has been found to have an effect on the release of neurotransmitters, which could make it a valuable tool in the treatment of conditions such as depression and anxiety. Another area of interest is the development of new synthesis methods for 2-Butyl-1-ethynylpyrrole, which could lead to more efficient and cost-effective production of the compound.
Conclusion:
In conclusion, 2-Butyl-1-ethynylpyrrole is a valuable tool in the field of scientific research. It has a wide range of applications in the study of the central nervous system and has been found to have a number of biochemical and physiological effects. While there are limitations to its use, the potential applications of 2-Butyl-1-ethynylpyrrole make it an important area of study for future research.
Métodos De Síntesis
2-Butyl-1-ethynylpyrrole can be synthesized using a variety of methods. One of the most common methods is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst. This method has been found to be effective in producing high yields of 2-Butyl-1-ethynylpyrrole.
Aplicaciones Científicas De Investigación
2-Butyl-1-ethynylpyrrole has been extensively studied for its scientific research applications. One of the most important applications of 2-Butyl-1-ethynylpyrrole is in the study of the central nervous system. It has been found to be a potent inhibitor of the GABA transporter, which is responsible for the reuptake of the neurotransmitter GABA. This makes 2-Butyl-1-ethynylpyrrole an important tool in the study of GABAergic neurotransmission.
Propiedades
Número CAS |
166543-87-9 |
|---|---|
Nombre del producto |
2-Butyl-1-ethynylpyrrole |
Fórmula molecular |
C10H13N |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
2-butyl-1-ethynylpyrrole |
InChI |
InChI=1S/C10H13N/c1-3-5-7-10-8-6-9-11(10)4-2/h2,6,8-9H,3,5,7H2,1H3 |
Clave InChI |
HQMJXXFWRDBODR-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=CN1C#C |
SMILES canónico |
CCCCC1=CC=CN1C#C |
Sinónimos |
1H-Pyrrole, 2-butyl-1-ethynyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



